molecular formula C23H24FN5O2 B1672678 FIPI CAS No. 939055-18-2

FIPI

Cat. No.: B1672678
CAS No.: 939055-18-2
M. Wt: 421.5 g/mol
InChI Key: LHABRXRGDLASIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

FIPI undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized indole derivatives, which can be further studied for their biological activities .

Scientific Research Applications

A. Cancer Research

FIPI's ability to inhibit PLD activity makes it a valuable tool in cancer research. Elevated levels of PLD expression have been associated with increased invasion and migration of cancer cells. Studies have demonstrated that:

  • Breast Cancer : this compound significantly impairs EGF-induced signaling pathways that promote breast cancer cell invasion .
  • Potential Therapeutic Use : Given its effects on cell migration and invasion, this compound is being explored as a potential therapeutic agent for targeting metastatic cancers.

B. Neurobiology

This compound has also been investigated for its effects on neuronal signaling:

  • Neurotransmitter Release : By modulating PA levels, this compound may influence neurotransmitter release mechanisms, providing insights into synaptic plasticity and neurodegenerative diseases .

A. In Vivo Studies

Recent studies have highlighted the efficacy of this compound in various in vivo models:

Study FocusFindingsReference
EGF-Induced CalciumThis compound blocked calcium release in response to EGF stimulation in breast cancer cells.
Cell MigrationInhibition of PLD activity by this compound reduced migration rates in cancer cell lines.
Cytoskeletal EffectsThis compound treatment led to decreased actin reorganization during cell spreading assays.

B. Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Half-Life : The compound demonstrates a significant half-life and bioavailability, which are crucial for its potential therapeutic applications .
  • Potency : With an IC50 value as low as 0.5 nM for PLD inhibition, this compound is one of the most potent small-molecule inhibitors available for PLD research .

Biological Activity

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent inhibitor of phospholipase D (PLD), an enzyme implicated in various cellular processes, including membrane trafficking, cell signaling, and cytoskeletal dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound selectively inhibits both PLD1 and PLD2, which are critical for the production of phosphatidic acid (PA) from phosphatidylcholine. The inhibition occurs through a competitive mechanism, with this compound demonstrating a low IC50 value—approximately 10 nM for PLD2 and 1 nM for PLD1 in vitro. In vivo studies indicate that this compound effectively crosses cell membranes and inhibits PLD activity on endogenous substrates within the cytoplasmic environment .

Efficacy in Cellular Models

This compound has been extensively studied in various cellular models to assess its impact on PLD activity:

  • Inhibition of PLD Activity : In CHO cells overexpressing PLD1 and PLD2, this compound treatment resulted in significant inhibition of PLD activity. For instance, when stimulated by phorbol myristate acetate (PMA), parental cells showed a marked increase in PA levels, which was substantially reduced upon this compound treatment .
  • Impact on Cell Signaling : this compound's inhibition of PLD has been linked to downstream effects on signaling pathways. For example, it has been shown to block PMA-induced PA production, suggesting that PLD activity is essential for maintaining both basal levels of PA and compensating for increased turnover during signaling events .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Spinal Cord Injury (SCI) : In a mouse model of SCI, administration of this compound improved locomotor function and reduced glial scarring. This suggests that targeting PLD with this compound may mitigate secondary injury mechanisms following spinal cord damage .
  • Thrombus Formation : Another study demonstrated that this compound treatment impaired thrombus formation in vivo without significant off-target effects. This finding supports the notion that inhibiting PLD can have beneficial effects in conditions characterized by excessive platelet aggregation .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Study FocusModel UsedKey FindingsReference
Inhibition of PLDCHO CellsIC50 values: 10 nM (PLD2), 1 nM (PLD1)
Spinal Cord InjuryMouse ModelImproved locomotor ability; reduced glial scarring
Thrombus FormationIn VivoImpaired thrombus formation; minimal off-target effects

Properties

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABRXRGDLASIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587488
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939055-18-2
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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